molecular formula C23H24N2O B390162 2-(1,3-Dibenzylimidazolidin-2-yl)phenol CAS No. 102656-27-9

2-(1,3-Dibenzylimidazolidin-2-yl)phenol

Cat. No.: B390162
CAS No.: 102656-27-9
M. Wt: 344.4g/mol
InChI Key: WZYDUILDTXZIHH-UHFFFAOYSA-N
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Description

2-(1,3-Dibenzylimidazolidin-2-yl)phenol is an organic compound with the molecular formula C23H24N2O It is a derivative of imidazolidine, a five-membered ring containing two nitrogen atoms This compound is known for its unique structure, which includes a phenol group and two benzyl groups attached to the imidazolidine ring

Scientific Research Applications

2-(1,3-Dibenzylimidazolidin-2-yl)phenol has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug delivery systems.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dibenzylimidazolidin-2-yl)phenol typically involves the reaction of 2-phenylimidazolidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Another method involves the condensation of 2-phenylimidazolidine with benzaldehyde in the presence of a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dibenzylimidazolidin-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The imidazolidine ring can be reduced to form imidazoline derivatives.

    Substitution: The benzyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are used in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted imidazolidine derivatives.

Mechanism of Action

The mechanism of action of 2-(1,3-Dibenzylimidazolidin-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation. The benzyl groups provide hydrophobic interactions that enhance binding affinity. The imidazolidine ring can participate in coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazolidine: Lacks the benzyl groups and phenol group, making it less hydrophobic and less effective in binding interactions.

    2-(1,3-Dimethylimidazolidin-2-yl)phenol: Similar structure but with methyl groups instead of benzyl groups, leading to different chemical properties and reactivity.

    2-(1,3-Dibenzylimidazolidin-2-yl)ethanol: Contains an ethanol group instead of a phenol group, affecting its solubility and reactivity.

Uniqueness

2-(1,3-Dibenzylimidazolidin-2-yl)phenol is unique due to its combination of a phenol group and two benzyl groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it a versatile compound for various applications in chemistry, biology, and medicine.

Properties

IUPAC Name

2-(1,3-dibenzylimidazolidin-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O/c26-22-14-8-7-13-21(22)23-24(17-19-9-3-1-4-10-19)15-16-25(23)18-20-11-5-2-6-12-20/h1-14,23,26H,15-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYDUILDTXZIHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N1CC2=CC=CC=C2)C3=CC=CC=C3O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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